![molecular formula C24H33N3O2 B6116514 1-benzyl-4-{3-[1-(2-furylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6116514.png)
1-benzyl-4-{3-[1-(2-furylmethyl)-3-piperidinyl]propanoyl}piperazine
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Overview
Description
1-benzyl-4-{3-[1-(2-furylmethyl)-3-piperidinyl]propanoyl}piperazine is a complex chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as BPP and is synthesized using a specific method that involves a series of chemical reactions.
Mechanism of Action
The mechanism of action of BPP is not fully understood, but it is believed to involve the activation of the opioid and cannabinoid receptors in the brain. BPP has been shown to bind to both of these receptors, leading to the activation of downstream signaling pathways that result in the observed physiological effects.
Biochemical and Physiological Effects:
BPP has been shown to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, BPP has been shown to have potential anti-cancer properties, specifically in the inhibition of tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using BPP in lab experiments is its potential therapeutic properties. It has been shown to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, BPP has been shown to have potential anti-cancer properties, specifically in the inhibition of tumor growth and metastasis. However, one limitation of using BPP in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on BPP. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of BPP and its potential therapeutic properties. Finally, more research is needed to determine the safety and efficacy of BPP in clinical trials.
Synthesis Methods
The synthesis of BPP involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 1-benzylpiperazine with 3-(2-furyl)acrylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then reacted with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 1-benzyl-4-{3-[1-(2-furylmethyl)-3-piperidinyl]propanoyl}piperazine.
Scientific Research Applications
BPP has been extensively studied for its potential therapeutic properties. It has been shown to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, BPP has been shown to have potential anti-cancer properties, specifically in the inhibition of tumor growth and metastasis.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[1-(furan-2-ylmethyl)piperidin-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-24(27-15-13-25(14-16-27)18-21-6-2-1-3-7-21)11-10-22-8-4-12-26(19-22)20-23-9-5-17-29-23/h1-3,5-7,9,17,22H,4,8,10-16,18-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUALKCRVGCDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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